RUSKI-201dihydrochloride

HHAT inhibition Enzymatic assay RUSKI series comparison

First-generation HHAT probes like RUSKI-43 confound cellular studies with off-target cytotoxicity. RUSKI-201 dihydrochloride solves this-a potent, selective HHAT inhibitor (IC50 0.20 µM) devoid of off-target effects, validated by SILAC proteomics (spares >100 palmitoylated proteins). • IC50 0.20 µM (recombinant HHAT); TC50 0.87 µM (Shh-HEK293) • Cell-line IC50s: 4.8 µM (H520), 7.8 µM (PANC-1), 8.5 µM (MCF-7) • Only RUSKI-series probe suitable for SILAC-based target engagement studies

Molecular Formula C20H29Cl2N3OS
Molecular Weight 430.4 g/mol
Cat. No. B8055707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRUSKI-201dihydrochloride
Molecular FormulaC20H29Cl2N3OS
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2.Cl.Cl
InChIInChI=1S/C20H27N3OS.2ClH/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17;;/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3;2*1H
InChIKeyTUDOZEOETHEGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RUSKI-201 dihydrochloride: HHAT Inhibitor for Hedgehog Signaling Research


RUSKI-201 dihydrochloride is a dihydrothienopyridine-class small-molecule inhibitor of Hedgehog acyltransferase (HHAT, also known as Hhat), the enzyme responsible for N-terminal palmitoylation of Sonic Hedgehog (Shh) protein [1]. This compound is the free base RUSKI-201 formulated as the dihydrochloride salt (CAS: 2320262-09-5; molecular weight: 430.43 g/mol; molecular formula: C20H27N3OS·2HCl) . RUSKI-201 dihydrochloride exhibits an IC50 of 0.20 µM against recombinant HHAT and is characterized as a potent, selective, and cell-active chemical probe for studying HHAT catalytic function and Hedgehog pathway signaling [1]. The compound is structurally distinct from downstream Smoothened (SMO) antagonists and operates upstream via inhibition of Shh maturation [2].

RUSKI-201 dihydrochloride: Why Substitution with RUSKI-43 or Other Analogs Fails in Hedgehog Research


Substitution of RUSKI-201 dihydrochloride with earlier RUSKI-series compounds or other HHAT inhibitors introduces confounding artifacts that compromise experimental interpretation. The lead compound RUSKI-43 exhibits off-target cytotoxicity unrelated to canonical Shh signaling, which masks its effect on HHAT-dependent signaling and renders cellular results unreliable [1]. Other first-generation analogs show reduced potency and incomplete characterization of selectivity [2]. Furthermore, many downstream Hedgehog pathway inhibitors (e.g., SMO antagonists) operate at a distinct mechanistic node and cannot recapitulate HHAT-specific inhibition of Shh palmitoylation . The quantitative evidence below demonstrates why RUSKI-201 dihydrochloride represents a non-substitutable chemical probe for HHAT-focused investigations.

RUSKI-201 dihydrochloride: Quantitative Comparative Evidence Guide for HHAT Inhibitor Selection


RUSKI-201 dihydrochloride Displays Highest Recombinant HHAT Potency Among RUSKI Series Inhibitors

In a head-to-head mobility shift assay (MSA) titration of RUSKI small-molecule inhibitors against recombinant HHAT, RUSKI-201 exhibited the highest potency, achieving an IC50 of 0.20 µM, whereas RUSKI-43 showed the lowest potency among all tested compounds [1].

HHAT inhibition Enzymatic assay RUSKI series comparison Drug discovery

RUSKI-201 dihydrochloride Demonstrates Superior Cellular Activity in HHAT Palmitoylation Assays

In Shh-overexpressing HEK293 cells, RUSKI-201 dihydrochloride inhibited Shh palmitoylation with a tagging IC50 (TC50) value of 0.87 µM [1]. By cross-study comparison, the first-generation analog RUSKI-101 exhibited a substantially higher TC50 of 5.0 µM in the same assay system [2], representing an approximately 5.7-fold improvement in cellular potency.

Cellular palmitoylation TC50 HHAT inhibition HEK293

RUSKI-201 dihydrochloride Exhibits Cell Type-Dependent HHAT Inhibition Across Cancer Cell Lines

In Shh-Light2 reporter cell co-culture assays, RUSKI-201 dihydrochloride inhibited Hedgehog signaling across three cancer cell lines with IC50 values of 4.8 µM (H520 lung carcinoma), 7.8 µM (PANC-1 pancreatic carcinoma), and 8.5 µM (MCF-7 breast adenocarcinoma) . No direct comparator data for other RUSKI compounds in this specific co-culture system is available.

Cancer cell lines Co-culture assay HHAT inhibition IC50

RUSKI-201 dihydrochloride Demonstrates Broad Proteome-Wide Selectivity for HHAT Palmitoylation

Quantitative whole-proteome palmitoylation profiling using SILAC-based proteomics demonstrated that RUSKI-201 dihydrochloride did not inhibit palmitoylation of >100 proteins, confirming specific inhibition of HHAT in cells [1]. In contrast, RUSKI-43 exhibits off-target cytotoxicity that masks its effect on HHAT-dependent signaling and compromises its utility as a selective chemical probe [2].

Proteome-wide selectivity SILAC Palmitoylation Off-target profiling

RUSKI-201 dihydrochloride Maintains Pathway Specificity in Orthogonal Reporter Assays

In orthogonal cell-based counter-screening assays, RUSKI-201 dihydrochloride did not inhibit reporter signal in Shh-pathway-independent Gli-reporter expression systems, whereas other compounds in the series did. In Wnt signaling reporter-based assays, RUSKI-201 dihydrochloride had no effect at concentrations up to 10 µM [1].

Pathway specificity Wnt signaling Gli-reporter Counter-screening

RUSKI-201 dihydrochloride Enables First-in-Class Cellular HHAT Chemical Probe Studies

RUSKI-201 dihydrochloride is recognized as the first selective HHAT chemical probe validated for cellular studies, enabling investigations of HHAT catalytic function that were previously confounded by the cytotoxicity and poor selectivity of first-generation compounds [1]. Unlike downstream SMO antagonists (e.g., vismodegib, sonidegib) which target the GPCR Smoothened, RUSKI-201 dihydrochloride acts upstream by inhibiting Shh palmitoylation, providing a distinct mechanistic tool for pathway dissection [2].

Chemical probe HHAT First-in-class Target engagement

RUSKI-201 dihydrochloride: Optimal Research Applications in HHAT Biology and Hedgehog Pathway Studies


Biochemical Characterization of HHAT Enzymatic Activity

RUSKI-201 dihydrochloride is optimally suited for in vitro biochemical assays quantifying recombinant HHAT activity. Its IC50 of 0.20 µM against recombinant HHAT—the highest potency in the RUSKI series—enables robust dose-response analysis in mobility shift assays (MSA) and click chemistry-armed ELISA formats [1]. Researchers should use this compound as a positive control inhibitor when establishing or validating novel HHAT enzymatic assay platforms.

Cellular Studies of Shh Palmitoylation in HEK293 Overexpression Systems

For cellular investigations of HHAT-mediated Shh palmitoylation, RUSKI-201 dihydrochloride provides a TC50 of 0.87 µM in Shh-overexpressing HEK293 cells—a ~5.7-fold improvement over first-generation analog RUSKI-101 [1]. This application is appropriate for quantifying the effects of HHAT inhibition on Shh maturation and secretion in a controlled overexpression context.

HHAT-Dependent Hedgehog Signaling Studies in Cancer Cell Models

RUSKI-201 dihydrochloride enables investigation of HHAT-dependent Hedgehog signaling in cancer cell lines including H520 (lung), PANC-1 (pancreatic), and MCF-7 (breast) using Shh-Light2 reporter co-culture assays. Researchers should reference the cell-line-specific IC50 values (4.8, 7.8, and 8.5 µM, respectively) to establish appropriate dosing ranges and interpret differential sensitivity across cancer types [1].

Proteome-Wide Palmitoylation Profiling and Target Engagement Validation

RUSKI-201 dihydrochloride is the only RUSKI-series compound suitable for SILAC-based quantitative proteomics experiments requiring selective HHAT inhibition without off-target palmitoylation effects. Its demonstrated sparing of >100 palmitoylated proteins enables unambiguous identification of HHAT-specific substrates and validation of target engagement in cellular contexts [1]. RUSKI-43 and other first-generation analogs should be avoided in such applications due to confounding cytotoxicity.

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